1,3-Propane-D6-diamine 2hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

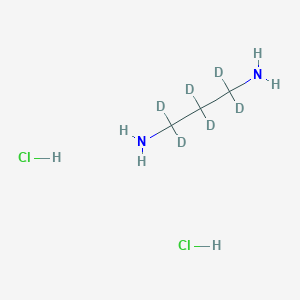

1,3-Propane-D6-diamine 2hcl, also known as 1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine dihydrochloride, is a deuterated derivative of 1,3-propanediamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The deuterium labeling makes this compound particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Métodos De Preparación

The synthesis of 1,3-Propane-D6-diamine 2hcl typically involves the deuteration of 1,3-propanediamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure complete deuteration. The resulting deuterated diamine is then reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial reactors and catalysts to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

1,3-Propane-D6-diamine 2hcl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The diamine can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,3-Propane-D6-diamine 2hcl is widely used in scientific research due to its unique properties:

Chemistry: It is used as a deuterated internal standard in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.

Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: It is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Industry: The compound is used in the synthesis of deuterated polymers and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1,3-Propane-D6-diamine 2hcl involves its interaction with molecular targets through its amine groups. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates, making it a valuable tool in mechanistic studies. The pathways involved depend on the specific application and the molecular targets being studied.

Comparación Con Compuestos Similares

1,3-Propane-D6-diamine 2hcl can be compared with other deuterated and non-deuterated diamines, such as:

1,3-Propanediamine: The non-deuterated version, which is commonly used in organic synthesis and as a building block for polymers.

1,4-Diaminobutane (Putrescine): Another diamine used in the synthesis of polyamides and as a biological precursor.

1,6-Diaminohexane (Hexamethylenediamine): Used in the production of nylon and other polyamides.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies compared to its non-deuterated counterparts.

Actividad Biológica

1,3-Propane-D6-diamine 2HCl, also known as deuterated 1,3-diaminopropane, is an organic compound that falls under the category of polyamines. Polyamines are known for their roles in cellular functions such as cell growth, differentiation, and apoptosis. This article aims to explore the biological activity of this compound by examining its biochemical properties, metabolic pathways, and potential therapeutic applications.

This compound is characterized by the presence of two amino groups attached to a propane backbone. The deuterated form enhances its utility in various biochemical studies due to the unique properties of deuterium, which can be traced in metabolic pathways.

Metabolic Pathways

1,3-Propane-D6-diamine is involved in several key metabolic pathways:

- Arginine/Proline Metabolism : It acts as a catabolic byproduct of spermidine and is involved in the synthesis of beta-alanine .

- Polyamine Pathway : As a polyamine, it interacts with nucleic acids and regulates cellular functions including gene expression and cell proliferation .

Enzymatic Interactions

The compound interacts with various enzymes:

- Deoxyhypusine Synthase : This enzyme catalyzes the modification of lysine residues in proteins to hypusine using spermidine as a substrate, with 1,3-propane-d6-diamine being a product of this reaction .

- Amine Oxidases : These enzymes are involved in the degradation of polyamines and play roles in cellular signaling and apoptosis .

Antimicrobial Activity

Recent studies have shown that polyamines exhibit antimicrobial properties. For instance, derivatives of 1,3-diaminopropane have been tested against various bacterial strains, demonstrating significant antibacterial activity against E. coli and B. cereus while showing lower efficacy against P. aeruginosa .

Cancer Research

Research has indicated that polyamines can influence cancer cell growth. In vitro studies have shown that manipulating polyamine levels can affect tumor cell proliferation and apoptosis. Specifically, the inhibition of polyamine synthesis has been linked to reduced tumor growth in animal models .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i1D2,2D2,3D2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOCSVGEQMCOGE-HRTLFCCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.